molecular formula C22H21NO4 B13586925 (1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

(1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B13586925
M. Wt: 363.4 g/mol
InChI Key: GRSBNCSBYYQWTM-FPTDNZKUSA-N
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Description

(1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[221]heptane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the carboxylic acid functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the production time.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-4-carboxylic acid: A stereoisomer with similar chemical properties but different biological activity.

    (1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: A structural isomer with a different position of the carboxylic acid group.

Uniqueness

The uniqueness of (1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[221]heptane-4-carboxylic acid lies in its specific stereochemistry and the presence of the fluorenylmethoxycarbonyl protecting group

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

(1S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

InChI

InChI=1S/C22H21NO4/c24-20(25)22-10-9-14(11-22)23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)/t14-,22-/m0/s1

InChI Key

GRSBNCSBYYQWTM-FPTDNZKUSA-N

Isomeric SMILES

C1C[C@@]2(C[C@H]1N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1CC2(CC1N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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